1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane
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Overview
Description
1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane is an organic compound characterized by the presence of two 3-chlorotetrahydrofuran-2-yl groups attached to an ethane backbone through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane typically involves the reaction of 3-chlorotetrahydrofuran with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the chlorotetrahydrofuran groups to tetrahydrofuran groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their structure and function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors by interacting with their binding sites.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-chloroethoxy)ethane
- 1,2-Bis(trimethylsiloxy)ethane
- 1,2-Bis(triethoxysilyl)ethane
Comparison
1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane is unique due to the presence of the 3-chlorotetrahydrofuran groups, which impart specific chemical and physical properties. Compared to similar compounds, it offers:
- Higher Reactivity: Due to the presence of chlorine atoms, which can participate in various substitution reactions.
- Enhanced Stability: The tetrahydrofuran rings provide structural stability and resistance to hydrolysis.
- Versatility: The compound can be used in a wide range of applications, from organic synthesis to industrial production.
Properties
CAS No. |
90943-86-5 |
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Molecular Formula |
C10H16Cl2O4 |
Molecular Weight |
271.13 g/mol |
IUPAC Name |
3-chloro-2-[2-(3-chlorooxolan-2-yl)oxyethoxy]oxolane |
InChI |
InChI=1S/C10H16Cl2O4/c11-7-1-3-13-9(7)15-5-6-16-10-8(12)2-4-14-10/h7-10H,1-6H2 |
InChI Key |
BWYWMWHEPZGAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1Cl)OCCOC2C(CCO2)Cl |
Origin of Product |
United States |
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